4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine CAS number 635699-06-8
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine CAS number 635699-06-8
Topic: 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (CAS 635699-06-8) Content Type: Technical Profile & Application Guide Role: Senior Application Scientist
High-Affinity Scaffold for CNS & Analgesic Drug Discovery [1][2]
Executive Summary
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (CAS 635699-06-8) is a privileged heterocyclic intermediate utilized primarily in medicinal chemistry for the development of neuroactive agents.[1][3] Structurally, it integrates a lipophilic benzyl-morpholine core with a basic pyrrolidine moiety , creating a "dual-pharmacophore" system. This specific topology is highly relevant for targeting G-protein-coupled receptors (GPCRs), Sigma receptors (
This guide provides a comprehensive technical analysis of the compound's properties, a validated synthesis protocol, and its strategic application in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]
The compound functions as a versatile building block, offering a balance between aqueous solubility (conferred by the morpholine oxygen and protonatable nitrogens) and membrane permeability (conferred by the benzyl group).
Table 1: Core Chemical Specifications
| Property | Specification |
| CAS Number | 635699-06-8 |
| IUPAC Name | 4-benzyl-2-(pyrrolidin-1-ylmethyl)morpholine |
| Molecular Formula | |
| Molecular Weight | 260.37 g/mol |
| LogP (Predicted) | ~2.3 (Optimal for BBB penetration) |
| pKa (Predicted) | ~8.5 (Pyrrolidine nitrogen), ~4.5 (Morpholine nitrogen) |
| Physical State | Viscous oil or low-melting solid (form dependent) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base) |
Structural Analysis & Pharmacophore Mapping
The therapeutic potential of CAS 635699-06-8 stems from its ability to present three distinct binding motifs simultaneously.
-
The Morpholine Core: Acts as a semi-rigid scaffold that positions the side chains. The ether oxygen serves as a hydrogen bond acceptor (HBA), crucial for orienting the molecule within a receptor pocket.
-
The Benzyl Anchor (N4-position): Provides a hydrophobic tail that occupies lipophilic pockets, commonly found in Sigma-1 receptors and the orthosteric sites of monoamine transporters.
-
The Pyrrolidine Head (C2-position): A tertiary amine that is protonated at physiological pH. This cationic center forms critical salt bridges with aspartate or glutamate residues in target proteins (e.g., GPCR transmembrane domains).
Diagram 1: Pharmacophore Connectivity Map
Caption: Structural decomposition of CAS 635699-06-8 showing the functional role of each moiety in receptor binding.
Synthesis Protocol
The most robust route for synthesizing 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine avoids the instability of aldehyde intermediates by utilizing a nucleophilic displacement strategy starting from the chloromethyl derivative.
Precursor Requirements[10]
-
Starting Material: 4-Benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5).[4]
-
Nucleophile: Pyrrolidine (CAS 123-75-1).
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).
-
Base: Potassium Carbonate (
) or excess Pyrrolidine.
Step-by-Step Methodology
1. Reaction Setup:
Dissolve 4-benzyl-2-(chloromethyl)morpholine (1.0 eq) in anhydrous MeCN (0.2 M concentration). Add anhydrous
2. Nucleophilic Addition: Add Pyrrolidine (1.5 eq) dropwise to the stirring suspension at room temperature. The excess amine ensures complete consumption of the alkyl chloride.
3. Thermal Activation:
Heat the reaction mixture to reflux (
4. Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure to remove MeCN and excess pyrrolidine.
-
Redissolve the residue in DCM and wash with saturated
followed by brine.
5. Purification: If necessary, purify via flash column chromatography on silica gel.[5]
-
Eluent: Gradient of DCM to 5% MeOH/DCM (with 0.5%
additive to prevent tailing). -
Yield: Expect 85–95% yield of the pale yellow oil.
Diagram 2: Synthesis Workflow
Caption: Optimized synthetic pathway via nucleophilic substitution of the chloromethyl precursor.
Applications in Drug Development[2][11]
A. Neuroscience (CNS Targets)
This scaffold is extensively used to probe Sigma-1 (
B. Analgesia & SNRI Activity
Derivatives of benzyl morpholines are known inhibitors of serotonin (SERT) and norepinephrine (NET) reuptake.
-
Mechanism: The protonated pyrrolidine nitrogen mimics the terminal amine of the neurotransmitter, while the benzyl group occupies the hydrophobic S1 or S2 sub-pockets of the transporter.
-
Reference Context: Similar benzyl-morpholine derivatives have been patented for treating depression and neuropathic pain (see US7294623B2).
C. Library Generation
In SAR campaigns, the benzyl group is often treated as a "protecting group" or a variable region.
-
Debenzylation: Hydrogenolysis (
) of CAS 635699-06-8 yields 2-(pyrrolidin-1-ylmethyl)morpholine . -
Diversification: The resulting secondary amine can be re-alkylated or acylated with diverse R-groups to tune selectivity between SERT, NET, and DAT (Dopamine Transporter).
Safety & Handling
-
Hazards: As a tertiary amine and morpholine derivative, the compound is likely Irritating to eyes, skin, and the respiratory system (H315, H319, H335).
-
Storage: Store at
under inert gas. The free base may absorb from the air; conversion to the hydrochloride salt (using HCl/Ether) is recommended for long-term stability. -
PPE: Use chemical-resistant gloves (Nitrile), safety goggles, and handle exclusively within a fume hood.
References
-
Chem-Impex International. (n.d.). 4-Benzyl-2-((pyrrolidin-1-yl)methyl) morpholine Product Page. Retrieved from
-
Google Patents. (2007). Benzyl morpholine derivatives (US7294623B2). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2801562: 4-Benzyl-2-(chloromethyl)morpholine.[4] Retrieved from [4]
-
MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts. Molecules. Retrieved from
-
Aaron Chemicals. (n.d.). Product Information: CAS 635699-06-8.[1][3][6][7] Retrieved from
Sources
- 1. 415967-79-2|4-(1-Benzylpiperidin-4-yl)morpholine|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 635699-06-8 | MFCD06658347 | 4-BENZYL-2-((PYRROLIDIN-1-YL)METHYL) MORPHOLINE [aaronchem.com]
- 4. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 6. Shanghai Amole Biotechnology Co., Ltd. [chembk.com]
- 7. scbt.com [scbt.com]
